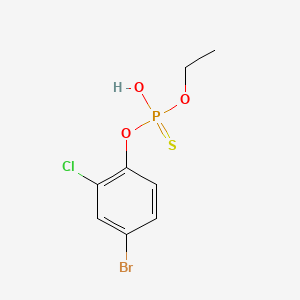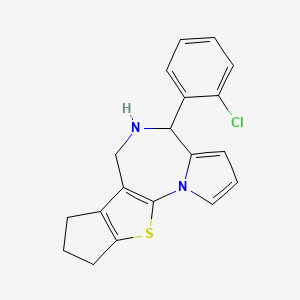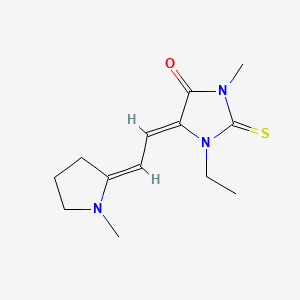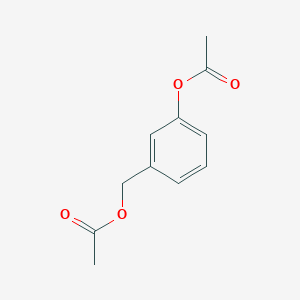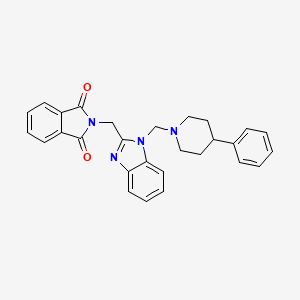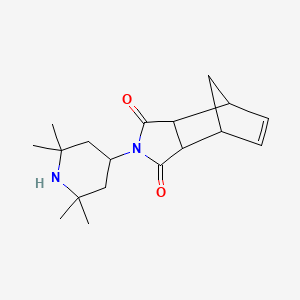
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is a complex organic compound It is characterized by its unique structure, which includes a tetrahydro ring system and a piperidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide typically involves multiple steps. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:
Cyclization reactions: To form the tetrahydro ring system.
Substitution reactions: To introduce the piperidyl group.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents to form new products.
Reduction: Involving reducing agents to modify the compound’s structure.
Substitution: Where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: To facilitate specific reactions, such as palladium on carbon for hydrogenation.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological molecules and potential therapeutic effects.
Medicine: Investigating its potential as a drug candidate or in drug delivery systems.
Industry: As a precursor for manufacturing specialized materials or chemicals.
Mechanism of Action
The mechanism by which 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Modulating their activity to produce desired biological effects.
Receptors: Binding to receptor sites to trigger or inhibit specific cellular responses.
Pathways: Affecting biochemical pathways to alter physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydro-3,6-methanophthalimide: Lacks the piperidyl group, which may affect its reactivity and applications.
N-(2,2,6,6-Tetramethyl-4-piperidyl)phthalimide: Similar structure but different ring system, leading to distinct properties.
Uniqueness
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is unique due to its combination of a tetrahydro ring system and a piperidyl group
Properties
CAS No. |
79720-27-7 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H26N2O2/c1-17(2)8-12(9-18(3,4)19-17)20-15(21)13-10-5-6-11(7-10)14(13)16(20)22/h5-6,10-14,19H,7-9H2,1-4H3 |
InChI Key |
YTDXLXHIGICVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)

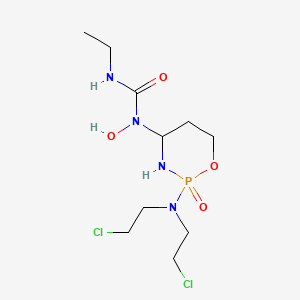
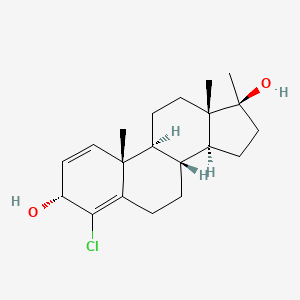
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)

